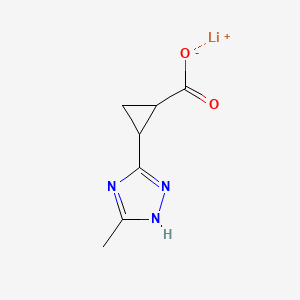

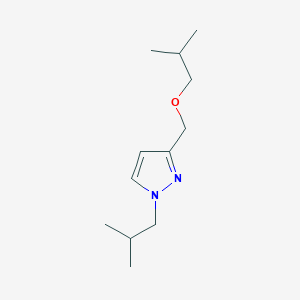

![molecular formula C24H21ClN4O3S B2503180 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate CAS No. 339163-84-7](/img/structure/B2503180.png)

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a derivative of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates. These compounds can be transformed into various heterocyclic structures when treated with different nucleophilic reagents, leading to a diverse range of potential applications in chemical synthesis and possibly pharmacology .

Synthesis Analysis

The synthesis of related ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates involves a three-component reaction using ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes. This process is catalyzed by K2CO3 and occurs in a water solvent, yielding good product yields. The method demonstrates an efficient and multifunctional approach to synthesizing these compounds .

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, has been elucidated using single-crystal X-ray structural analysis. The pyran ring adopts a flattened-boat conformation, and the phenyl group is nearly perpendicular to the pyran ring, indicating a significant degree of rigidity in the molecular structure .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates exhibit reactivity with various nucleophilic reagents, leading to the formation of different heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. This reactivity suggests that the compound may also undergo similar transformations, which could be exploited in synthetic chemistry for the creation of novel molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods such as IR and NMR. These techniques provide insights into the functional groups present and the overall molecular architecture. Additionally, single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's reactivity and potential intermolecular interactions .

Aplicaciones Científicas De Investigación

Chemical Transformations and Derivative Synthesis

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, including the compound , can be converted into various derivatives. These derivatives include 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others, achieved through reactions with different nucleophilic reagents (Harb et al., 1989).

Potential Antihypertensive Activity

Some derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyran-3-carboxylates, related to the compound , have been synthesized and are expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Reactivity and Product Formation

The compound undergoes various condensation reactions, leading to different chromanone and chromenone products. These reactions are influenced by the reaction conditions, such as solvents used (El‐Shaaer et al., 2014).

Synthesis of Pyrano-pyrimidines and Antioxidant Activity

Efficient synthesis methods have been developed for ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates. These methods are advantageous for their excellent yield and reaction time. Some synthesized compounds also showed promising antioxidant activities (El-bayouki et al., 2014).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been used to synthesize new series of pyrano[2,3-d]pyrimidine scaffolds, demonstrating its versatility in generating novel compounds (El‐Sayed et al., 2021).

Supra-molecular Assemblies Analysis

DFT calculations have been used to characterize substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, focusing on their supra-molecular assemblies in the solid state (Chowhan et al., 2020).

Synthesis of Antimicrobial and Anticancer Agents

Derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to the compound , have been synthesized and shown potential as antimicrobial and anticancer agents (Hafez et al., 2016).

Greener Synthesis Approaches

Environmentally friendly synthesis methods for 6-amino-5-cyano-4-aryl-4H-pyran derivatives have been developed, emphasizing sustainable and green chemistry practices (Smits et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCMRLPPLMJIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

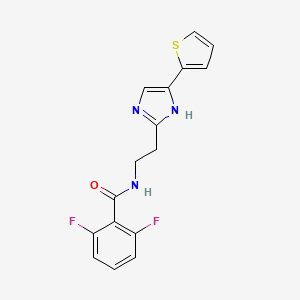

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

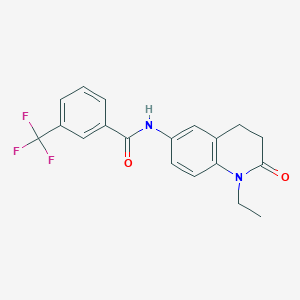

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

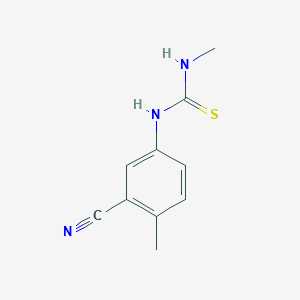

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)